Actinol

Description

Contemporary Significance of Actinol in Organic and Natural Product Chemistry

In contemporary chemistry, this compound holds significance within both organic and natural product chemistry. As a natural product, it contributes to the ongoing exploration of bioactive compounds derived from biological sources. ontosight.ainih.gov The structural complexity and specific stereochemistry of this compound make it an interesting target for organic synthesis, driving the development of new synthetic methodologies, particularly asymmetric synthesis. researchgate.netresearchgate.netsigmaaldrich.com The ability to synthesize enantiopure forms like (4R,6R)-actinol from precursors such as ketoisophorone using enzymatic methods highlights its role in advancing biocatalysis and green chemistry approaches. researchgate.netsigmaaldrich.com Furthermore, this compound's potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, underscore its contemporary relevance as a lead compound in the search for new therapeutic agents. ontosight.aiontosight.ai The study of its properties and potential applications continues to be an area of research interest.

Overview of Key Research Domains in this compound Science

Research surrounding this compound encompasses several key domains:

Isolation and Identification: Investigating natural sources, potentially including various plants or microorganisms like actinomycetes, for the presence of this compound and developing efficient methods for its isolation and structural elucidation. scispace.comuwi.edusemanticscholar.orgpan.plresearchgate.net

Chemical Synthesis and Stereochemistry: Developing synthetic routes to access this compound and its stereoisomers, with a particular focus on asymmetric synthesis to obtain specific enantiomers like (4R,6R)-actinol. researchgate.netresearchgate.netsigmaaldrich.com This includes exploring biocatalytic approaches utilizing enzymes. researchgate.netresearchgate.netsigmaaldrich.com

Investigation of Biological Activities: Studying the in vitro and in vivo effects of this compound, such as its antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.aiontosight.ai This domain seeks to understand the mechanisms behind these activities and evaluate the potential therapeutic applications. ontosight.aiontosight.ai

These domains collectively contribute to a deeper understanding of this compound, from its natural occurrence and chemical properties to its potential utility.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | nih.govuni.lufda.gov |

| Molecular Weight | 156.22 g/mol | nih.govuni.lufda.gov |

| CAS Number | 60046-50-6 | ontosight.ainih.govfda.gov |

| PubChem CID | 10313234 | nih.govuni.lufda.gov |

| IUPAC Name | (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one | nih.govuni.lufda.gov |

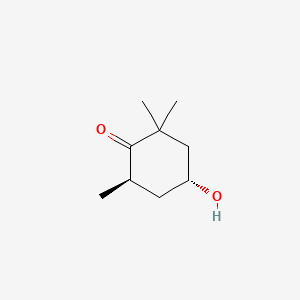

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSPVUHYZUZZRGF-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CC(C1=O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437968 | |

| Record name | Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60046-50-6, 82977-53-5 | |

| Record name | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60046-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Actinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060046506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2,2,6-trimethylcyclohexanone, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082977535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4R,6R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R,6R)-4-Hydroxy-2,2,6-trimethylcyclohexanone / 60046-50-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-2,2,6-TRIMETHYLCYCLOHEXANONE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6M58I5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ACTINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U2W9QB2T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Actinol and Its Stereoisomers

Biocatalytic and Enzymatic Synthesis of Actinol

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis, leveraging the inherent chirality and high selectivity of enzymes to produce specific stereoisomers. researchgate.net This approach is particularly advantageous for complex molecules like this compound, which contains multiple chiral centers.

Multi-Enzyme Systems for Stereoselective Transformations

The stereoselective synthesis of (4R,6R)-Actinol has been successfully achieved using a one-pot, two-step enzymatic conversion process starting from ketoisophorone. nih.gov This system employs a combination of two distinct enzymes that work in concert to produce the desired doubly chiral compound. researchgate.netnih.gov

The biocatalytic cascade begins with the action of an Old Yellow Enzyme (OYE) from Candida macedoniensis (CmOYE), which reduces the carbon-carbon double bond of ketoisophorone. This is followed by the reduction of a keto group by (6R)-levodione reductase (LVR) from Corynebacterium aquaticum. researchgate.netnih.gov A key challenge in this system is the accumulation of the intermediate, (4S)-phorenol, due to the limited substrate specificity of the wild-type CmOYE. nih.gov

Table 1: Multi-Enzyme System for (4R,6R)-Actinol Synthesis

| Enzyme | Source Organism | Role in Synthesis |

|---|---|---|

| Old Yellow Enzyme (CmOYE) | Candida macedoniensis | Stereoselective reduction of the C=C bond in ketoisophorone. |

| (6R)-Levodione Reductase (LVR) | Corynebacterium aquaticum | Stereoselective reduction of the keto group in the intermediate to yield (4R,6R)-Actinol. |

This multi-enzyme approach demonstrates the potential of biocatalytic cascades to perform complex, stereoselective transformations in a single reaction vessel, mimicking the efficiency of metabolic pathways found in nature.

Microbial Production Pathways and Strain Optimization

The enzymes utilized in the biocatalytic synthesis of this compound are derived from microbial sources, specifically the yeasts Candida macedoniensis and the bacterium Corynebacterium aquaticum. nih.gov The efficiency of these microbial cell factories can be significantly enhanced through protein engineering and strain optimization.

To address the bottleneck of intermediate accumulation in the synthesis of (4R,6R)-Actinol, researchers have engineered the Old Yellow Enzyme. By introducing a point mutation in the substrate-recognition loop (P295G), the catalytic activity of CmOYE towards both the initial substrate (ketoisophorone) and the problematic intermediate ((4S)-phorenol) was significantly increased. nih.gov

Research Findings on CmOYE Optimization:

Enhanced Catalytic Activity: The P295G mutant exhibited a 2-fold higher activity for ketoisophorone and a 12-fold higher activity for (4S)-phorenol compared to the wild-type enzyme. nih.gov

These results underscore the power of protein engineering to overcome limitations in natural enzymes, thereby optimizing microbial production pathways for industrial applications. nih.gov

Strategies for Cofactor Regeneration in Biocatalytic Processes

Many of the oxidoreductases used in biocatalysis, including the dehydrogenases involved in this compound synthesis, depend on expensive nicotinamide (B372718) cofactors like NAD(P)H. researchgate.netillinois.edu The stoichiometric use of these cofactors is not economically viable for large-scale production. researchgate.net Therefore, efficient in-situ cofactor regeneration is critical. illinois.edu

Several enzymatic methods have been developed to continuously regenerate the consumed cofactor. These systems typically involve a second enzyme and a sacrificial co-substrate. researchgate.net

Common Cofactor Regeneration Systems:

Formate (B1220265)/Formate Dehydrogenase (FDH): FDH, often isolated from Candida boidinii, oxidizes formate to carbon dioxide, regenerating NADH in the process. illinois.edu

Glucose/Glucose Dehydrogenase (GDH): This system uses the oxidation of glucose to regenerate the cofactor, and it has been successfully employed in the synthesis of (4R,6R)-actinol to achieve quantitative conversion. researchgate.netillinois.edu

Hydrogen/Hydrogenase: Renewable hydrogen can be used by hydrogenases to regenerate NADH, offering a green and efficient driving force for reduction reactions with no by-products. hep.com.cn

Chemo-Enzymatic Hybrid Approaches in this compound Synthesis

Chemo-enzymatic synthesis combines the strengths of both chemical and biocatalytic methods to create efficient and novel reaction pathways. researchgate.netbeilstein-journals.org This integrated approach can be particularly useful for producing complex chiral molecules like this compound. nih.gov For instance, a chemical process can be used to synthesize a prochiral precursor, which is then subjected to a highly selective enzymatic transformation to introduce chirality. dergipark.org.trpharmasalmanac.com

In the context of this compound synthesis, a chemo-enzymatic route could involve:

Chemical Synthesis of the Precursor: The starting material, ketoisophorone, can be prepared through established organic synthesis methods. Fungal peroxygenases have also been shown to selectively hydroxylate isophorone (B1672270) to produce precursors like 4-hydroxyisophorone and 4-ketoisophorone. upc.edu

Biocatalytic Stereoselective Reduction: The chemically synthesized ketoisophorone can then be converted to a specific stereoisomer, such as (4R,6R)-Actinol, using the highly stereoselective multi-enzyme system described previously. nih.gov

This hybrid strategy allows for the efficient production of advanced intermediates that may not be easily accessible through purely chemical or biological routes, leveraging the precision of enzymes for the critical stereoselective steps. researchgate.net

Chemical Synthesis Routes to this compound and its Derivatives

While biocatalysis offers high selectivity, chemical synthesis provides a versatile platform for producing a wide range of derivatives and stereoisomers that may not be accessible through enzymatic routes. The synthesis of highly substituted cyclohexanones and related 1,3-diols, the core structure of this compound, is a significant focus in organic chemistry. nih.govnih.gov

Development of Enantioselective and Diastereoselective Chemical Transformations

Creating the specific stereochemistry of this compound requires precise control over the formation of its chiral centers. This is achieved through enantioselective and diastereoselective chemical reactions. mdpi.combeilstein-journals.org

Key Asymmetric Strategies:

Asymmetric Hydrogenation: Chiral catalysts, such as those based on ruthenium, can be used for the asymmetric transfer hydrogenation of cyclohexenones to produce chiral cyclohexanols with high enantioselectivity. mdpi.com

Substrate-Controlled Reduction: The diastereoselective reduction of β-hydroxyketones is a common method for synthesizing syn- and anti-1,3-diols, which are characteristic features of the this compound structure. semanticscholar.org

Cascade Reactions: Cascade or domino reactions, such as inter- and intramolecular double Michael additions, can be employed to construct the highly substituted cyclohexane (B81311) ring of this compound precursors with a high degree of diastereoselectivity. nih.govbeilstein-journals.org

Aldol (B89426) Reactions: The aldol reaction, followed by a reduction step, is a foundational method for establishing the 1,3-diol framework present in many polyketide natural products and is applicable to this compound synthesis. nih.gov

These methods, often employing chiral catalysts or auxiliaries, allow chemists to selectively synthesize different stereoisomers of this compound and its derivatives, providing access to a diverse range of chemical structures for further research and development. researchgate.netacs.org

Retrosynthetic Analysis Applied to this compound Scaffolds

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler precursor structures. wikipedia.org This method is instrumental in planning the synthesis of complex molecules by identifying potential synthetic routes and starting materials. amazonaws.com

For a molecule like this compound, a cyclohexanol (B46403) derivative, retrosynthetic analysis would involve disconnections of carbon-carbon and carbon-oxygen bonds to identify simpler, commercially available starting materials. The core principle is to reverse a synthetic reaction in a logical manner to arrive at a feasible starting point. ub.edu

A common strategy in retrosynthesis is to make disconnections next to heteroatoms like oxygen, as these bonds are often formed through reliable substitution reactions. For the this compound scaffold, a key disconnection would likely be the carbon-oxygen bond of the hydroxyl group, leading back to a corresponding ketone, such as a substituted cyclohexanone (B45756). Further disconnections of the carbon-carbon bonds of the ring could then lead to even simpler acyclic precursors.

Process Optimization and Scale-Up Considerations in this compound Production

Scaling up the production of a chemical compound like this compound from a laboratory scale to an industrial scale presents numerous challenges. nih.gov The process involves increasing the batch size while ensuring the final product maintains the same quality and attributes. oakwoodlabs.com Careful planning and process optimization are crucial for a successful and cost-effective scale-up. oakwoodlabs.comdrug-dev.com

Key considerations for the scale-up of this compound production include:

Process Development and Validation: A robust and well-documented manufacturing process is essential. ascendiacdmo.com This includes defining critical process parameters, establishing control points, and validating the process to ensure consistency and reproducibility. ascendiacdmo.com

Equipment and Infrastructure: The transition from small-scale laboratory equipment to large-scale industrial reactors and purification systems requires significant adjustments. ascendiacdmo.com The equipment used for the scaled-up process should be capable of handling larger volumes while maintaining the necessary reaction conditions.

Quality Control: Implementing stringent quality control measures at all stages of production is vital to ensure the purity and stereochemical integrity of the final this compound product. ascendiacdmo.com

Regulatory Compliance: For pharmaceutical applications, the manufacturing process must adhere to current Good Manufacturing Practices (cGMP) guidelines to ensure the safety and efficacy of the product. ascendiacdmo.com

The biocatalytic synthesis of (4R,6R)-Actinol provides a good example of process optimization. The engineering of the CmOYE enzyme to improve its efficiency and yield is a critical step in making the process more viable for large-scale production. nih.gov Further optimization might involve reaction conditions such as temperature, pH, and substrate concentration to maximize the output and minimize by-product formation.

Theoretical and Computational Chemistry of Actinol

Quantum Chemical Investigations of Actinol's Electronic Structure and Reactivity

Quantum chemical methods are fundamental for understanding the electronic structure of a molecule, which in turn dictates its chemical reactivity. mdpi.com By solving the electronic Schrödinger equation (or approximations thereof), one can obtain information about the distribution of electrons within this compound, the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO), and partial atomic charges. researchgate.net

Analysis of the frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack, respectively. A higher energy HOMO indicates a greater propensity to donate electrons, while a lower energy LUMO suggests a greater ability to accept electrons. researchgate.net Charge distribution analysis can reveal polarized bonds and atoms that are likely to participate in polar reactions.

For a molecule like this compound, with a carbonyl group and a hydroxyl group, quantum chemical calculations could be used to:

Determine the polarity of the carbonyl bond and the hydroxyl group.

Assess the acidity/basicity of the hydroxyl proton and the carbonyl oxygen.

Identify potential sites for tautomerization (keto-enol).

Calculate electrostatic potential maps to visualize regions of positive and negative charge, aiding in the prediction of intermolecular interactions and reactivity.

While specific data for this compound is not available, typical quantum chemical calculations on similar molecules might yield data such as frontier orbital energies and partial atomic charges, as illustrated in the conceptual table below.

| Property | Value (Illustrative) | Method (Illustrative) |

| HOMO Energy (eV) | -7.5 | DFT/B3LYP |

| LUMO Energy (eV) | -0.5 | DFT/B3LYP |

| Carbonyl Carbon Charge (e) | +0.45 | DFT/B3LYP |

| Hydroxyl Oxygen Charge (e) | -0.60 | DFT/B3LYP |

Note: The values in this table are illustrative examples of the type of data obtained from quantum chemical calculations and are not specific to this compound.

Conformational Analysis and Molecular Dynamics Simulations of this compound

This compound, being a substituted cyclohexane (B81311) ring, can exist in various conformations due to the flexibility of the ring and the rotation around single bonds in the substituents. Conformational analysis using computational methods aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. mdpi.com

Molecular dynamics (MD) simulations extend conformational analysis by simulating the time-dependent behavior of the molecule. MD simulations can explore the conformational space accessible to this compound at a given temperature, providing insights into the flexibility of the molecule, the frequency of transitions between different conformers, and how the conformation might be influenced by its environment (e.g., solvent). nih.govnih.govbiorxiv.org

For this compound, computational studies could involve:

Scanning potential energy surfaces by rotating key dihedral angles.

Using methods like systematic conformational search or molecular dynamics to identify low-energy conformers.

Calculating the relative free energies of different conformers to determine their populations at equilibrium.

Simulating the dynamics of this compound in different solvents to understand solvation effects on conformation.

MD simulations can reveal dynamic properties, such as the average puckering of the cyclohexane ring or the orientation of the hydroxyl group. mdpi.comnih.gov

An illustrative representation of conformational energies might be presented as follows:

| Conformer | Relative Energy (kJ/mol) | Method (Illustrative) |

| A | 0.0 | DFT/ωB97X-D |

| B | 2.5 | DFT/ωB97X-D |

| C | 6.8 | DFT/ωB97X-D |

Note: The values in this table are illustrative examples of relative energies for different conformers and are not specific to this compound.

Reaction Mechanism Elucidation for this compound Synthetic Pathways via Computational Methods

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound, whether in its synthesis or its subsequent transformations. By computationally mapping the reaction pathway, including reactants, transition states, intermediates, and products, researchers can understand the step-by-step process and the energy barriers involved. smu.edursc.orgarxiv.org

Methods such as Transition State Theory (TST) can be used to calculate reaction rates based on the properties of the transition state. smu.edu Computational studies can help identify the most plausible reaction pathway among several possibilities and explain observed selectivity. rsc.org

For a hypothetical reaction involving this compound (e.g., a reduction of the ketone, an oxidation of the alcohol, or a reaction at the alpha-carbon), computational mechanism elucidation could involve:

Locating transition states connecting reactants and products/intermediates.

Calculating activation energies (energy barriers) for each step.

Analyzing the structure of the transition state to understand how bonds are broken and formed.

Investigating the influence of catalysts or solvents on the reaction mechanism and energetics.

Computational studies can provide detailed energy profiles for reactions, as conceptually shown below.

| Step | Species | Relative Energy (kJ/mol) |

| 1 | Reactant | 0.0 |

| 2 | Transition State 1 | 50.0 |

| 3 | Intermediate 1 | 10.0 |

| 4 | Transition State 2 | 65.0 |

| 5 | Product | -20.0 |

Note: The values in this table are illustrative examples of relative energies along a reaction pathway and are not specific to a reaction involving this compound.

Stereochemical Prediction and Verification through Computational Modeling

The defined stereochemistry of this compound nih.gov and trans-(+)-Actinol nih.gov is crucial to their identity and potential biological or chemical behavior. Computational modeling can play a significant role in predicting the stereochemical outcome of reactions that create new chiral centers in this compound or its derivatives. nih.govuni-saarland.de

Furthermore, computational methods can be used to verify the stereochemistry of a synthesized compound by comparing calculated properties with experimental data. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts or Vibrational Circular Dichroism (VCD) spectra can be compared to experimental spectra to confirm the absolute configuration of a chiral molecule. ehu.es

For this compound, computational stereochemical studies could involve:

Modeling reactions that introduce new stereocenters to predict the major diastereomer or enantiomer formed based on transition state energies.

Calculating spectroscopic properties (e.g., NMR shifts, vibrational frequencies, ECD/VCD spectra) for different possible stereoisomers of this compound derivatives.

Comparing calculated spectroscopic data with experimental measurements to confirm the synthesized stereoisomer. ehu.es

Computational prediction of stereochemical outcomes often relies on analyzing the relative energies of transition states leading to different stereoisomers. The lower energy transition state typically corresponds to the major product. nih.gov

Advanced Spectroscopic and Analytical Characterization of Actinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and assessing the purity of organic compounds like Actinol. asm.orgasianpubs.org By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. hmdb.ca

For this compound (C₉H₁₆O₂), both ¹H NMR and ¹³C NMR spectroscopy are crucial. ¹H NMR spectra reveal the different types of hydrogen atoms and their relative positions, indicated by chemical shifts (δ), splitting patterns (multiplicity), and integration values. The presence of methyl groups, methylene (B1212753) groups, and protons adjacent to the hydroxyl and carbonyl functionalities would give rise to characteristic signals. asianpubs.org For instance, protons on carbons bearing electronegative atoms like oxygen (in the hydroxyl or carbonyl groups) would typically appear at higher chemical shifts (downfield).

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal, with chemical shifts influenced by neighboring atoms and functional groups. The carbonyl carbon, for example, is expected to resonate at a significantly different chemical shift compared to the saturated ring carbons or the methyl carbons.

Analysis of the complete set of ¹H and ¹³C NMR data, including 2D NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all signals to specific atoms in the this compound structure, confirming the proposed (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one structure. Purity can be assessed by the presence of signals not belonging to the this compound molecule; their intensity relative to the this compound signals provides an estimation of impurity levels.

Mass Spectrometry (MS) Techniques for Molecular Identification and Fragmentation Analysis

Mass Spectrometry (MS) is employed to determine the molecular weight of this compound and to gain insights into its structural fragments. oup.comspringernature.comnih.govsterlingpharmasolutions.comwaters.com In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₉H₁₆O₂, molecular weight 156.22 g/mol ), techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) can be used. asm.org ESI-MS is particularly useful for obtaining the molecular ion peak, often as a protonated or deprotonated species (e.g., [M+H]⁺ or [M-H]⁻), which directly confirms the molecular weight. uni.lu

Fragmentation analysis, often performed using tandem MS (MS/MS), involves selecting a precursor ion (e.g., the molecular ion) and fragmenting it further to produce characteristic daughter ions. The pattern of these fragment ions provides valuable structural information, helping to confirm the presence and position of functional groups like the hydroxyl group, carbonyl group, and methyl substituents on the cyclohexanone (B45756) ring. For example, loss of water (-18 Da) from the molecular ion could indicate the presence of a hydroxyl group. uni.lu

Predicted Collision Cross Section (CCS) values can also be obtained through techniques like Ion Mobility-Mass Spectrometry (IM-MS), providing an additional dimension of characterization based on the shape and size of the molecule in the gas phase. springernature.comnih.gov Predicted CCS values for this compound adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been reported. uni.lu

Interactive table 1: Predicted Collision Cross Section (CCS) values for this compound adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.12232 | 131.7 |

| [M+Na]⁺ | 179.10426 | 139.6 |

| [M-H]⁻ | 155.10776 | 134.4 |

| [M+NH₄]⁺ | 174.14886 | 154.7 |

| [M+K]⁺ | 195.07820 | 138.3 |

| [M+H-H₂O]⁺ | 139.11230 | 128.2 |

| [M+HCOO]⁻ | 201.11324 | 151.1 |

| [M+CH₃COO]⁻ | 215.12889 | 176.0 |

| [M+Na-2H]⁻ | 177.08971 | 135.9 |

| [M]⁺ | 156.11449 | 129.2 |

| [M]⁻ | 156.11559 | 129.2 |

Chromatographic Methods for Separation and Quantification in Research Contexts

Chromatographic methods are essential for separating this compound from mixtures, assessing its purity, and quantifying its amount in research samples. These techniques exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in liquid samples. phenomenex.com HPLC utilizes a liquid mobile phase that carries the sample through a stationary phase packed in a column. The separation is based on differential interactions between the analyte (this compound) and the stationary phase.

Various HPLC methodologies can be applied to this compound, depending on the research objective. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase (typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile), is commonly employed for separating compounds based on their hydrophobicity. Normal-phase HPLC, with a polar stationary phase and a non-polar mobile phase, could also be relevant depending on this compound's specific polarity characteristics.

Method development for this compound using HPLC involves optimizing parameters such as the choice of stationary phase, mobile phase composition, flow rate, and detection wavelength (e.g., UV detection if this compound has a chromophore, or using a refractive index detector). The retention time of this compound under specific HPLC conditions serves as an identifier, and peak area or height is used for quantification against a calibration curve prepared with known concentrations of this compound.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is suitable for the separation and analysis of volatile or semi-volatile compounds. While this compound has a molecular weight of 156.22 g/mol , its volatility would determine the applicability of GC. nih.govnih.gov In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase contained within a heated column. Separation occurs based on the differential partitioning of analytes between the gas phase and the stationary phase.

For this compound, GC coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) can be used. GC-MS is particularly powerful as it provides both chromatographic separation and mass spectral identification of the separated components. dergipark.org.tr This allows for the confirmation of this compound's presence and the identification of potential impurities.

Similar to HPLC, GC method development involves selecting appropriate stationary phases (e.g., non-polar or slightly polar capillary columns), optimizing temperature programs (isothermal or gradient), carrier gas flow rate, and injection techniques. The retention time in GC is characteristic for this compound under defined conditions, and peak area is used for quantification.

Chiral Chromatography for Enantiomeric Purity Determination

This compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one, possesses chiral centers at the carbon atoms bearing the hydroxyl group and the methyl group at position 6. nih.govontosight.ai This means that this compound can exist as stereoisomers, specifically enantiomers (non-superimposable mirror images). chromatographytoday.com Chiral chromatography is a specialized technique used to separate and quantify these enantiomers. phenomenex.comsigmaaldrich.comwikipedia.org

Chiral chromatography employs a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to their separation. sigmaaldrich.comwikipedia.org Both chiral HPLC and chiral GC techniques are available. chromatographytoday.comgcms.cz Chiral HPLC is often preferred for separating enantiomers of compounds like this compound, especially if they are not sufficiently volatile for GC without derivatization. chromatographytoday.com

Various types of chiral stationary phases are available for HPLC, including those based on polysaccharides, cyclodextrins, or protein-based phases. phenomenex.comsigmaaldrich.comwikipedia.org Selecting the appropriate CSP and optimizing the mobile phase composition are critical for achieving adequate resolution of the this compound enantiomers. The enantiomeric purity (or enantiomeric excess) of a sample of this compound can be determined by integrating the peak areas of the individual enantiomers separated by chiral chromatography. sigmaaldrich.com

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting

Vibrational spectroscopy techniques, namely Infrared (IR) and Raman spectroscopy, provide complementary information about the functional groups and molecular structure of this compound based on its vibrational modes. pharmakb.comresearchgate.netamericanpharmaceuticalreview.comedinst.comwikipedia.org These techniques are often used for molecular fingerprinting and can help confirm the identity and assess the solid form of a compound. americanpharmaceuticalreview.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. edinst.com Specific functional groups within this compound, such as the carbonyl group (C=O), hydroxyl group (O-H), and C-H bonds (in methyl and methylene groups), will absorb IR radiation at characteristic frequencies, resulting in distinct bands in the IR spectrum. americanpharmaceuticalreview.com The strong dipole moment change associated with vibrations of polar bonds makes them IR active. edinst.com

Raman spectroscopy, on the other hand, measures the inelastic scattering of monochromatic light (usually from a laser) by a molecule. wikipedia.org This scattering results from changes in the molecule's polarizability during vibration. edinst.com Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=O stretching vibration is typically a strong band in the IR spectrum due to its significant dipole moment change, while vibrations of the carbon skeleton and potentially the C-C stretches within the ring might be more prominent in the Raman spectrum. americanpharmaceuticalreview.com

Comparing the IR and Raman spectra of a sample to reference spectra of authentic this compound provides a powerful method for confirming its identity. americanpharmaceuticalreview.com Differences in spectra can also indicate variations in solid form (polymorphism) if this compound can exist in different crystalline structures. americanpharmaceuticalreview.com

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral substances with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are two primary methods within this field used to determine the absolute configuration of chiral molecules. rsc.orgnih.govsemanticscholar.orgchemrxiv.org

ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength, typically in the ultraviolet-visible region. rsc.orgchemrxiv.org The resulting ECD spectrum provides characteristic Cotton effects (bands with positive or negative intensity) that are related to the electronic transitions of chromophores within the molecule and their spatial arrangement relative to the chiral centers. rsc.orgnih.gov For molecules containing inherent or asymmetrically perturbed chromophores, the sign, shape, and intensity of the ECD bands can be correlated with specific stereochemical features. Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to predict the ECD spectra of possible enantiomers and conformers, which are then compared to the experimental spectrum to assign the absolute configuration. nih.govsemanticscholar.org

ORD, on the other hand, measures the change in optical rotation as a function of wavelength. rsc.orgsemanticscholar.org Optical rotation is the rotation of the plane of linearly polarized light as it passes through a chiral substance. The variation of optical rotation with wavelength provides an ORD curve that can also be used for stereochemical analysis. Like ECD, ORD is sensitive to the electronic transitions of the molecule. The shape of the ORD curve, particularly the presence of Cotton effects (anomalous dispersion in the region of an absorption band), provides information about the absolute configuration. semanticscholar.org Computational methods can also be used to calculate theoretical ORD curves for comparison with experimental data. semanticscholar.org

For a chiral molecule like this compound, with its defined stereocenters at positions 4 and 6 of the cyclohexanone ring nih.govncats.iofda.gov, chiroptical spectroscopy, specifically ECD and ORD, would be valuable tools for unequivocally determining its absolute configuration. The cyclohexanone chromophore and potentially the hydroxyl group could contribute to the chiroptical signals. By analyzing the experimental ECD and/or ORD spectra and comparing them with computationally predicted spectra for the (4R,6R) and (4S,6S) enantiomers, the correct absolute configuration could be assigned.

Based on the available search results, specific published data detailing the application of Electronic Circular Dichroism or Optical Rotatory Dispersion spectroscopy for the determination of this compound's absolute configuration were not found.

Hyphenated Analytical Techniques in this compound Research

Hyphenated analytical techniques combine separation methods with detection methods to provide enhanced capabilities for the analysis of complex samples. These techniques are particularly powerful for separating components in a mixture and then identifying and quantifying them based on their spectroscopic properties. actascientific.comnih.govchromatographytoday.com In the context of chemical research, especially for natural products or samples from biological sources, hyphenated techniques are indispensable for isolation, identification, and purity assessment. nih.gov

Common hyphenated techniques include the coupling of chromatography with mass spectrometry (MS), such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). actascientific.comchromatographytoday.comcreative-proteomics.comshimadzu.commdpi.comrsc.org

GC-MS couples a gas chromatograph, which separates volatile and thermally stable compounds based on their boiling points and interaction with a stationary phase, with a mass spectrometer, which detects and identifies compounds based on their mass-to-charge ratio (m/z) and fragmentation pattern. creative-proteomics.comshimadzu.com This technique is highly effective for analyzing volatile components in a mixture.

LC-MS couples a liquid chromatograph, which separates compounds based on their polarity and interaction with a stationary phase using a liquid mobile phase, with a mass spectrometer. creative-proteomics.comshimadzu.com LC-MS is suitable for a wider range of compounds, including polar and less volatile substances that are not amenable to GC-MS. Various ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are used in LC-MS to generate ions from the separated compounds. creative-proteomics.comshimadzu.com

For this compound, which can be found in biological matrices nih.govontosight.aiontosight.ai, hyphenated techniques like GC-MS and LC-MS would be valuable for its detection, identification, and quantification in complex samples. For instance, if this compound is isolated from a bacterial culture or plant extract, GC-MS (if this compound is sufficiently volatile or can be derivatized) or more likely LC-MS could be used to confirm its presence and assess its purity. actascientific.comnih.govresearchgate.net LC-MS is particularly well-suited for the analysis of natural products like sesquiterpenes. nih.gov Furthermore, hyphenated techniques could be employed to study the metabolic fate of this compound or to identify related compounds or degradation products. researchgate.net The mass spectrometer provides a unique mass fingerprint for this compound (molecular weight 156.22 g/mol for C9H16O2) nih.govncats.iofda.gov, and the fragmentation pattern can provide structural information.

Other hyphenated techniques relevant in chemical analysis include LC coupled with Nuclear Magnetic Resonance (LC-NMR) or Fourier-Transform Infrared Spectroscopy (LC-FTIR), which provide detailed structural information in addition to separation. actascientific.comnih.govchromatographytoday.com

Actinol in Biosynthesis and Bio Inspired Transformations Non Clinical Focus

Actinol as a Chiral Building Block in Natural Product Biosynthesis (e.g., Carotenoids)

(4R,6R)-Actinol serves as a crucial doubly chiral building block in the biosynthesis of various natural products, notably carotenoids. nih.govthegoodscentscompany.comguidetopharmacology.org Carotenoids are a diverse class of pigments synthesized by plants, algae, and microorganisms, known for their roles in light harvesting, photoprotection, and as precursors to signaling molecules. nsf.gov Specific carotenoids, such as xanthoxin (B146791) and zeaxanthin, incorporate the structural motif provided by (4R,6R)-actinol. nih.govthegoodscentscompany.comguidetopharmacology.org The precise stereochemistry of (4R,6R)-actinol is essential for directing the subsequent enzymatic steps in the complex assembly of these carotenoid structures. nih.gov

Mechanistic Enzymology of Biotransformations Involving this compound Precursors and Derivatives

The biosynthesis of (4R,6R)-actinol from precursors like ketoisophorone is a well-studied example of enzymatic cascade reactions. Ketoisophorone (3,5,5-trimethyl-2-cyclohexene-1,4-dione) is converted to (4R,6R)-actinol through a two-step enzymatic process. thegoodscentscompany.comnih.govnih.govwikipedia.org

The first step involves the asymmetric reduction of the carbon-carbon double bond in ketoisophorone to produce (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione). This transformation is catalyzed by enzymes belonging to the Old Yellow Enzyme (OYE) family, such as Candida macedoniensis old yellow enzyme (CmOYE). thegoodscentscompany.comnih.govwikipedia.org

The second step is the asymmetric reduction of the ketone group in (6R)-levodione to yield the alcohol functionality in (4R,6R)-actinol. This reaction is catalyzed by a stereoselective reductase, for instance, the (6R)-levodione reductase from Corynebacterium aquaticum. thegoodscentscompany.comnih.govwikipedia.org

A typical enzymatic synthesis scheme can be summarized as follows:

| Step | Substrate | Enzyme(s) | Product | Key Transformation |

| 1 | Ketoisophorone | Old Yellow Enzyme (e.g., CmOYE) | (6R)-Levodione | C=C bond asymmetric reduction |

| 2 | (6R)-Levodione | (6R)-Levodione Reductase (e.g., from C. aquaticum) | (4R,6R)-Actinol | Carbonyl group asymmetric reduction |

| - | Cofactor Cycling | Glucose Dehydrogenase + Glucose | NADP+ regeneration | Sustains reduction reactions |

This two-step enzymatic cascade allows for the stereoselective introduction of two chiral centers, resulting in the desired (4R,6R) configuration of this compound. nih.govthegoodscentscompany.com

Isolation and Identification of this compound from Natural Sources

While this compound is a natural product derivative and a building block in the biosynthesis of compounds found in nature, its isolation directly as a primary metabolite from a specific organism is not as commonly reported as its enzymatic synthesis from precursors. Research often focuses on the organisms that produce the enzymes responsible for this compound synthesis or the organisms that incorporate this compound into larger structures like carotenoids. nih.govthegoodscentscompany.comguidetopharmacology.org

Studies on the isolation of natural products from microorganisms, particularly actinobacteria, have led to the discovery of a vast array of bioactive compounds. nsf.govmpg.delipidmaps.orgwikipedia.orgembrapa.brmdpi.comlipidmaps.orgwikipedia.orgfishersci.comsimsonpharma.comwikipedia.orgperflavory.com Techniques for isolating actinobacteria from diverse natural environments, such as soil and marine sediments, involve selective plating and cultivation methods. mdpi-res.comuni.lunih.govnih.govnih.gov Identification of these microorganisms and the compounds they produce often involves spectroscopic methods and genetic analysis. However, the direct isolation and detailed identification procedures specifically for this compound from a natural biological source are less extensively documented in the provided search results compared to its enzymatic production in controlled settings. This compound is primarily recognized in the context of being enzymatically produced from precursors like ketoisophorone, which itself is a natural product precursor. thegoodscentscompany.comguidetopharmacology.orgnih.govnih.govwikipedia.orgmpg.de

Metabolic Pathways and Biological Roles of this compound in Producing Organisms

This compound's primary biological role highlighted in the search results is its function as a chiral building block, particularly within the carotenoid biosynthesis pathway. nih.govthegoodscentscompany.comguidetopharmacology.org Carotenoid biosynthesis is a complex metabolic pathway that begins with isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are assembled into larger isoprenoid precursors. mdpi.com Ketoisophorone, a C9 compound and a precursor to this compound, is an intermediate in the synthesis of C15 phosphonium (B103445) salts used to form the ends of C40 carotenoid molecules like astaxanthin. guidetopharmacology.org

The enzymatic conversion of ketoisophorone to (4R,6R)-actinol integrates this compound into this pathway, providing the specific stereochemistry required for the synthesis of carotenoids such as xanthoxin and zeaxanthin. nih.govthegoodscentscompany.comguidetopharmacology.org While the search results mention sesquiterpene metabolism in the context of natural products from actinobacteria cenmed.comnih.gov, a direct metabolic pathway leading specifically to this compound as a sesquiterpene metabolite (C15 compound) is not clearly described. This compound itself is a C9 compound derived from ketoisophorone, which is a breakdown product or derivative of larger isoprenoids involved in carotenoid synthesis. guidetopharmacology.orgmpg.de Therefore, this compound's role is more accurately described as an intermediate or building block derived from the carotenoid pathway, rather than a product of a dedicated sesquiterpene metabolic pathway. Metabolic pathways in organisms are integrated networks of enzyme-catalyzed reactions that convert substrates into products, essential for cellular function and the production of specialized metabolites. mdpi.com this compound fits into this framework as a key intermediate in the biosynthesis of specific carotenoids.

Biomimetic and Bio-Inspired Synthetic Strategies Informed by this compound's Natural Occurrence

The enzymatic synthesis of (4R,6R)-actinol from ketoisophorone exemplifies a successful biomimetic and bio-inspired synthetic strategy. thegoodscentscompany.comnih.govnih.govwikipedia.org Biomimetic synthesis aims to replicate natural biosynthetic pathways in the laboratory, often utilizing enzymes or mimicking enzymatic mechanisms to achieve high selectivity and efficiency. nsf.govperflavory.com

The use of enzymes like OYE and levodione (B1250081) reductase to perform stereoselective reductions of ketoisophorone and (6R)-levodione, respectively, directly mirrors the catalytic power and specificity observed in biological systems. thegoodscentscompany.comnih.govwikipedia.org This approach offers advantages over traditional chemical synthesis, particularly in controlling stereochemistry and operating under milder conditions.

Environmental Behavior and Degradation Studies of Actinol

Environmental Fate Assessment of Actinol

No data is available in the scientific literature to assess the environmental fate of a compound named this compound. Environmental fate studies typically evaluate the persistence and transformation of a chemical in various environmental compartments like water, soil, and air.

Biodegradation Pathways and Rates in Environmental Matrices

Information regarding the biodegradation pathways or rates of this compound in environmental matrices such as soil, water, or sediment is not available. Biodegradation involves the breakdown of organic substances by microorganisms, a critical process influencing a chemical's persistence in the environment.

Hydrolytic Stability and Transformation Products

There are no published studies on the hydrolytic stability of this compound. Hydrolysis is a chemical reaction with water that can lead to the degradation of a compound. Such studies determine a substance's stability at different pH levels and identify any resulting transformation products.

Photolytic Degradation under Environmental Conditions

Data on the photolytic degradation of this compound under environmental conditions could not be located. Photolysis is the breakdown of chemical compounds by light, which can be a significant degradation pathway for substances exposed to sunlight in surface waters or on soil surfaces.

Adsorption, Desorption, and Mobility Studies of this compound in Soils and Sediments

No research findings are available concerning the adsorption, desorption, or mobility of this compound in soils and sediments. These studies are crucial for predicting a chemical's potential to leach into groundwater or move with surface runoff. The behavior is often quantified by parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc).

Advanced Analytical Techniques for Environmental Monitoring and Trace Detection of this compound

There are no specific analytical methods developed or published for the environmental monitoring and trace detection of this compound. The development of such techniques, often employing chromatography and mass spectrometry, is contingent on the availability of the chemical standard and knowledge of its physicochemical properties. Standard methods for detecting trace levels of organic pollutants include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and selectivity. pesticidestewardship.orgusda.gov

Emerging Research Directions and Future Perspectives in Actinol Chemistry

Exploration of Novel Biocatalysts and Engineered Enzymes for Actinol Synthesis

The biocatalytic synthesis of specific stereoisomers of this compound, particularly (4R,6R)-actinol, represents a significant area of contemporary research. This doubly chiral compound is a valuable building block for the synthesis of various carotenoids. researchgate.netresearchgate.net Traditional chemical synthesis methods often face challenges in achieving the desired stereoselectivity. google.com Consequently, enzymatic and chemo-enzymatic processes are being explored as more efficient and selective alternatives. acs.org

A key focus has been the use of "Old Yellow Enzymes" (OYEs) for the asymmetric reduction of ketoisophorone (2,6,6-trimethyl-2-cyclohexen-1,4-dione), a readily available starting material. researchgate.netresearchgate.net Research has demonstrated a two-step enzymatic conversion process. The first step involves the stereoselective hydrogenation of the carbon-carbon double bond of ketoisophorone to yield (6R)-levodione, catalyzed by an OYE. The second step is the stereospecific reduction of a carbonyl group in (6R)-levodione to produce (4R,6R)-actinol, a reaction catalyzed by levodione (B1250081) reductase from Corynebacterium aquaticum M-13. researchgate.netresearchgate.net

| Enzyme System Component | Organism of Origin | Role in Synthesis | Engineering Improvement |

| Old Yellow Enzyme (OYE) | Saccharomyces cerevisiae / Candida macedoniensis | Asymmetric reduction of C=C bond in ketoisophorone | P295G mutation in CmOYE increased catalytic activity and substrate range. nih.gov |

| (6R)-Levodione Reductase (LVR) | Corynebacterium aquaticum M-13 | Stereospecific reduction of a C=O group to form (4R,6R)-actinol. researchgate.net | Used in conjunction with engineered OYE for improved one-pot synthesis. nih.gov |

| Glucose Dehydrogenase (GDH) | Commercial | Cofactor (NADP+) regeneration for both enzymatic steps. researchgate.netacs.org | Enables efficient cofactor recycling in a one-pot system. researchgate.net |

Development of Sustainable and Green Chemistry Approaches for this compound Production

The enzymatic synthesis of this compound aligns with the principles of green chemistry by utilizing biocatalysts that operate under mild conditions and exhibit high selectivity, thereby reducing waste and by-products. nih.gov The development of one-pot, multi-order bioreduction systems is a significant step towards more sustainable production methods. nih.gov These systems combine multiple enzymatic steps in a single reactor, which can improve efficiency and reduce the environmental footprint of the synthesis.

A critical aspect of these biocatalytic systems is the regeneration of cofactors, such as NAD(P)H, which are required by the reductase enzymes. Efficient cofactor recycling is essential for the economic viability of the process. researchgate.net Researchers have successfully incorporated glucose dehydrogenase into the one-pot synthesis of (4R,6R)-actinol to regenerate the necessary NADP+ cofactor, allowing for a nearly stoichiometric conversion. researchgate.netacs.org This integrated system represents a more sustainable and atom-economical approach to this compound production.

Further advancements in green chemistry for this compound production could involve the use of whole-cell biocatalysts, which can eliminate the need for costly enzyme purification and cofactor addition. Additionally, the exploration of alternative starting materials from renewable resources could further enhance the sustainability of this compound synthesis.

Design and Synthesis of this compound Analogues with Tailored Chemical Reactivity

While the synthesis of this compound itself is a significant focus, its use as a chiral building block for the synthesis of other valuable molecules is a key driver of this research. The literature indicates that (-)-actinol is a precursor in the stereocontrolled synthesis of carotenoids, such as auroxanthin (B1253456) and echinenone (B51690) 5′,8′-epoxide. nih.govacs.org However, broader research into the systematic design and synthesis of a wide range of this compound analogues with tailored chemical reactivity appears to be limited. The development of such analogues could open up new avenues for applications in medicinal chemistry and materials science. Future research could explore modifications of the cyclohexanone (B45756) ring, the hydroxyl group, and the methyl substituents to create a library of this compound derivatives with diverse properties.

Potential Applications of this compound-Derived Scaffolds in Advanced Materials Science

Currently, there is a notable absence of research on the application of this compound-derived scaffolds in advanced materials science. The structure of this compound, with its functional groups (a ketone and a hydroxyl group) and chiral centers, suggests potential for its use as a monomer in polymerization reactions or as a chiral directing group in the synthesis of complex materials. Future investigations could explore the incorporation of this compound into polymer backbones to create biodegradable polyesters or polycarbonates with specific thermal and mechanical properties. The chirality of this compound could also be exploited to create materials with unique optical or recognition properties.

Interdisciplinary Research Bridging this compound Chemistry with Synthetic Biology and Systems Chemistry

Furthermore, the principles of synthetic biology could be used to design and construct novel metabolic pathways in microorganisms for the de novo synthesis of this compound from simple feedstocks like glucose. nih.gov This would represent a fully integrated and highly sustainable production method. Hybrid approaches that combine the reaction networks of organic chemistry with the engineered pathways of synthetic biology could lead to the optimization of synthesis routes for this compound and its derivatives. chemrxiv.org

Q & A

Q. What are the key challenges in publishing high-impact studies on this compound’s environmental or industrial applications?

- Methodological Answer :

- Structural rigor : Follow IMRAD format (Introduction, Methods, Results, Discussion) with emphasis on Materials and Methods transparency.

- Data availability : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable).

- Ethical compliance : Obtain permits for mineral sample collection and disclose safety protocols for synthetic derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.